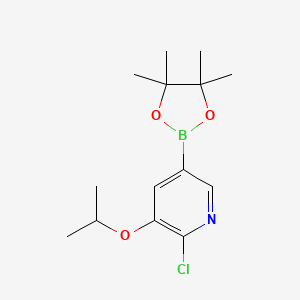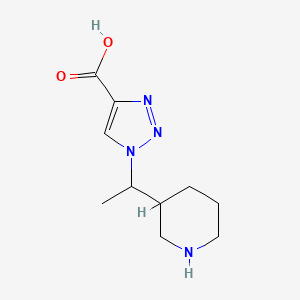
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromofenil)-5-((2,6-diclorobencil)tio)-1,3,4-oxadiazol es un compuesto heterocíclico que presenta un anillo de 1,3,4-oxadiazol sustituido con un grupo 2-bromofenil y un grupo 2,6-diclorobenciltio.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-Bromofenil)-5-((2,6-diclorobencil)tio)-1,3,4-oxadiazol típicamente implica los siguientes pasos:
Formación del anillo de 1,3,4-oxadiazol: Esto se puede lograr mediante la ciclización de hidrazidas apropiadas con ácidos carboxílicos o sus derivados en condiciones ácidas o básicas.
Introducción del grupo 2-bromofenil: Este paso implica la bromación del anillo fenilo utilizando bromo o N-bromosuccinimida (NBS) en presencia de un catalizador.
Adición del grupo 2,6-diclorobenciltio: Esto se puede hacer reaccionando el intermedio de oxadiazol con cloruro de 2,6-diclorobencilo en presencia de una base como carbonato de potasio.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(2-Bromofenil)-5-((2,6-diclorobencil)tio)-1,3,4-oxadiazol puede sufrir varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo en el anillo fenilo se puede sustituir con otros nucleófilos.
Reacciones de oxidación y reducción: El átomo de azufre en el grupo tioéter se puede oxidar a sulfóxidos o sulfonas.
Hidrólisis: El anillo de oxadiazol se puede hidrolizar en condiciones ácidas o básicas.
Reactivos y Condiciones Comunes
Reacciones de sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Reacciones de oxidación: Agentes oxidantes como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Hidrólisis: Ácidos o bases fuertes como ácido clorhídrico o hidróxido de sodio.
Principales Productos Formados
Reacciones de sustitución: Productos con varios sustituyentes reemplazando el átomo de bromo.
Reacciones de oxidación: Sulfóxidos o sulfonas.
Hidrólisis: Productos descompuestos del anillo de oxadiazol.
Aplicaciones Científicas De Investigación
2-(2-Bromofenil)-5-((2,6-diclorobencil)tio)-1,3,4-oxadiazol tiene varias aplicaciones de investigación científica:
Química Medicinal: Se estudia su potencial como agente antimicrobiano, antifúngico y anticancerígeno.
Ciencia de Materiales: Se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Investigación Biológica: Se utiliza como sonda para estudiar varios procesos e interacciones biológicas.
Mecanismo De Acción
El mecanismo de acción de 2-(2-Bromofenil)-5-((2,6-diclorobencil)tio)-1,3,4-oxadiazol implica su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones medicinales, puede inhibir la actividad de ciertas enzimas o interrumpir los procesos celulares en patógenos. Las vías y los objetivos exactos pueden variar según la aplicación específica y el sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
2-(2-Bromofenil)-1,3,4-oxadiazol: Carece del grupo 2,6-diclorobenciltio.
5-((2,6-Diclorobencil)tio)-1,3,4-oxadiazol: Carece del grupo 2-bromofenil.
2-Fenil-5-((2,6-diclorobencil)tio)-1,3,4-oxadiazol: Carece del átomo de bromo en el anillo fenilo.
Singularidad
2-(2-Bromofenil)-5-((2,6-diclorobencil)tio)-1,3,4-oxadiazol es único debido a la presencia de ambos grupos 2-bromofenil y 2,6-diclorobenciltio, que pueden impartir propiedades químicas y biológicas distintas. Esta combinación de sustituyentes puede mejorar su reactividad y especificidad en diversas aplicaciones.
Propiedades
Fórmula molecular |
C15H9BrCl2N2OS |
|---|---|
Peso molecular |
416.1 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H9BrCl2N2OS/c16-11-5-2-1-4-9(11)14-19-20-15(21-14)22-8-10-12(17)6-3-7-13(10)18/h1-7H,8H2 |
Clave InChI |
OJMOEWMZMOWPGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)


![4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B11774766.png)
![2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B11774771.png)
![Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11774775.png)
![Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-](/img/structure/B11774777.png)

![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)
